molecular formula C14H8F3NO5 B3042529 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid CAS No. 646497-91-8

3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid

Cat. No.: B3042529
CAS No.: 646497-91-8
M. Wt: 327.21 g/mol
InChI Key: ZVGLZKKCCHYWEI-ZZXKWVIFSA-N
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Description

3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a furan ring

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl (-cf3) group have been reported to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase . The trifluoromethyl group is a common feature in many pharmaceuticals and is known to influence the biological activity of a compound .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins . This suggests that the trifluoromethyl group in the compound could interact with its targets in a similar manner.

Biochemical Pathways

Compounds with a trifluoromethyl group have been associated with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, often enhancing their metabolic stability and bioavailability .

Result of Action

The presence of the trifluoromethyl group has been associated with enhanced drug potency, suggesting that this compound could have significant effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Temperature, light, and humidity can also affect the stability of the compound .

Preparation Methods

The synthesis of 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a trifluoromethyl-substituted phenyl compound, followed by the introduction of a furan ring through a series of coupling reactions. The final step involves the formation of the acrylic acid moiety through a condensation reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar compounds include other nitro-substituted aromatic compounds and trifluoromethyl-substituted furan derivatives. Compared to these compounds, 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 4-(Trifluoromethyl)benzoic acid
  • 3-Nitrobenzaldehyde
  • 2-Furylacrylic acid

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)8-1-4-10(11(7-8)18(21)22)12-5-2-9(23-12)3-6-13(19)20/h1-7H,(H,19,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGLZKKCCHYWEI-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid
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3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid
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3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid
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3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid
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3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid
Reactant of Route 6
3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid

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